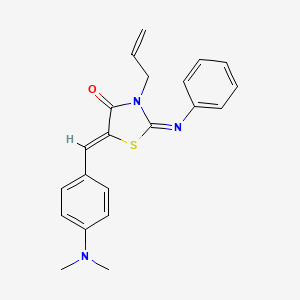

(2E,5Z)-3-allyl-5-(4-(dimethylamino)benzylidene)-2-(phenylimino)thiazolidin-4-one

Description

The compound (2E,5Z)-3-allyl-5-(4-(dimethylamino)benzylidene)-2-(phenylimino)thiazolidin-4-one belongs to the thiazolidinone class, characterized by a five-membered heterocyclic core with sulfur and nitrogen atoms. Its structural uniqueness arises from the (E,Z)-configured imine and benzylidene groups, an allyl substituent at position 3, and a 4-dimethylaminobenzylidene moiety at position 3. These features influence its physicochemical properties and biological activity.

Properties

IUPAC Name |

(5Z)-5-[[4-(dimethylamino)phenyl]methylidene]-2-phenylimino-3-prop-2-enyl-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3OS/c1-4-14-24-20(25)19(15-16-10-12-18(13-11-16)23(2)3)26-21(24)22-17-8-6-5-7-9-17/h4-13,15H,1,14H2,2-3H3/b19-15-,22-21? | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNNWZCSDDIEDNV-YAEVEYJCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C=C2C(=O)N(C(=NC3=CC=CC=C3)S2)CC=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=NC3=CC=CC=C3)S2)CC=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Reaction Conditions

- Catalysts : SILLP () vs. piperidine/glacial acetic acid ().

- Solvents: Ethanol () vs. toluene ().

- Yields : Reported yields for analogs range from 77% to 92% , suggesting efficient protocols for the target compound under optimized conditions.

Structural Features

Stereochemistry and Bonding

- Configuration : The (2E,5Z) configuration is critical for planarity and conjugation. X-ray data for analogs confirm Z-configuration at C5 via C8–C9 bond lengths (~1.33 Å for C8–C9–S2 in ) .

- Key Bond Lengths: N2–C14 (imine): 1.259 Å () vs. ~1.26–1.30 Å in other analogs . Thiazolidinone ring: Planar due to conjugation between C=O and N–C=S groups .

Substituent Effects

- 4-Dimethylaminobenzylidene (Position 5): Enhances electron density vs. 4-methylthio () or 4-fluoro () substituents, influencing electronic spectra and reactivity .

Physicochemical Properties

Thermal Stability

Spectral Data

Pharmacological Potential

- Antimicrobial Activity: Thiazolidinones with 4-dimethylamino groups () show enhanced activity due to improved membrane penetration .

- Enzyme Inhibition: The dimethylamino group may enhance α-amylase/α-glucosidase inhibition compared to morpholinoimino () or methylthio () analogs .

- Antiarrhythmic Effects: Analogous compounds (e.g., 8b in ) demonstrate activity linked to the thiazolidinone moiety and substituent electronics .

Structure-Activity Relationships (SAR)

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.